

A Comparative Guide to the Preclinical Findings of BDTX-1535 (Silevertinib)

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Compound of Interest

Compound Name: ST 1535

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This guide provides an objective comparison of the preclinical performance of BDTX-1535 (silevertinib), a fourth-generation epidermal growth factor receptor (EGFR) inhibitor, with alternative EGFR-targeted therapies. The information is supported by experimental data from preclinical studies in non-small cell lung cancer (NSCLC) and glioblastoma (GBM) models.

Executive Summary

BDTX-1535 is an orally available, central nervous system (CNS) penetrant, and irreversible EGFR inhibitor designed to address a wide spectrum of EGFR mutations, including classical driver mutations, non-classical driver mutations, and the acquired resistance mutation C797S. Preclinical data demonstrate that BDTX-1535 potently and selectively inhibits these mutations, leading to significant anti-tumor activity in in vitro and in vivo models of NSCLC and glioblastoma, including those resistant to third-generation inhibitors like osimertinib.

Data Presentation

In Vitro Potency and Selectivity

Published preclinical data highlights the potent inhibitory activity of BDTX-1535 against various EGFR mutations. While specific IC50 values are not publicly available in the provided search results, descriptive accounts from presentations at major cancer research conferences consistently characterize BDTX-1535 as a "potent" and "selective" inhibitor of a broad range of EGFR mutations, including those that confer resistance to third-generation TKIs.

In Vivo Efficacy

Preclinical studies in various mouse models have demonstrated the in vivo anti-tumor activity of BDTX-1535.

Model Type	Cancer Type	Key Findings	Comparator(s)
Mouse Allograft (EGFR Exon19del + C797S)	NSCLC	Dose-dependent tumor growth inhibition, with complete regression observed at higher doses without significant impact on body weight.[1][2]	Osimertinib (showed no growth inhibition compared to vehicle control).[1][2]
Patient-Derived Xenograft (PDX)	NSCLC & Glioblastoma	Potent anti-tumor activity and tumor growth regression in multiple models expressing various oncogenic EGFR alterations.[3]	Not specified
Intracranial Models	NSCLC & Glioblastoma	Robust anti-tumor activity, including growth regression and a survival benefit.[3]	Not specified

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of BDTX-1535 and other EGFR inhibitors.

In Vitro Cell-Based Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of BDTX-1535 against various EGFR mutant cell lines.

- Methodology:
 - Cell Culture: Culture human cancer cell lines with known EGFR mutations (e.g., cell lines engineered to express EGFR Exon19del + C797S) in appropriate media and conditions.
 - Drug Treatment: Plate cells in 96-well plates and treat with a serial dilution of BDTX-1535, a comparator EGFR inhibitor (e.g., osimertinib), and a vehicle control (e.g., DMSO).
 - Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
 - Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

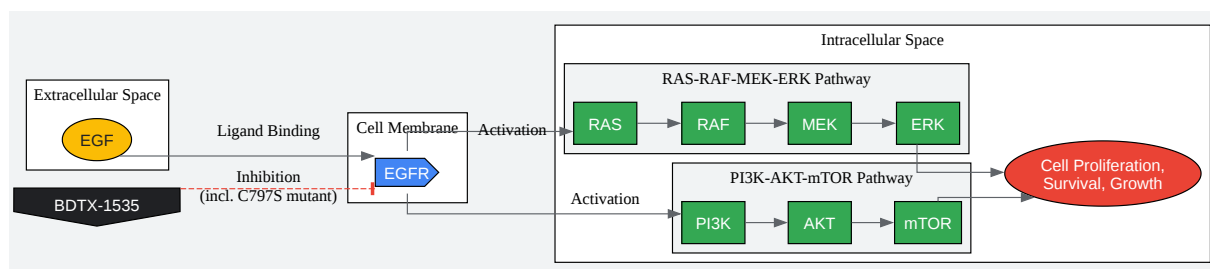
In Vivo Xenograft and Allograft Models

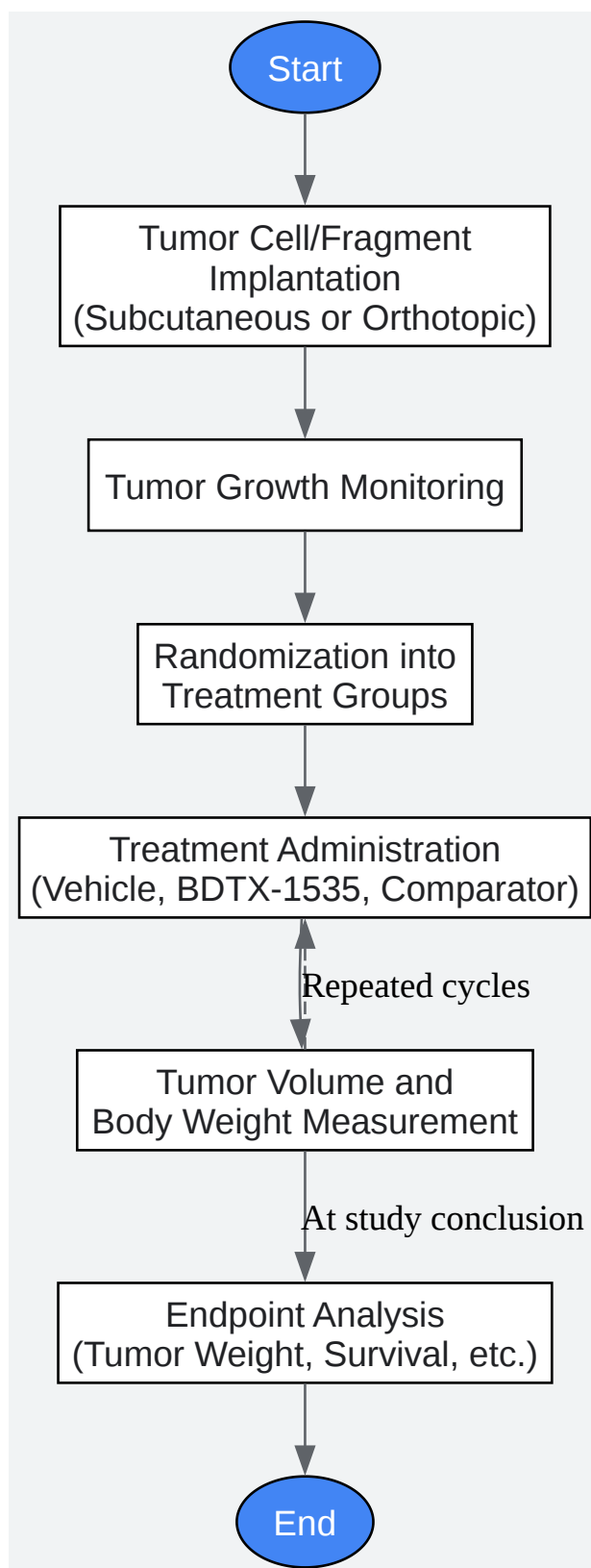
- Objective: To evaluate the in vivo anti-tumor efficacy of BDTX-1535.
- Methodology:
 - Animal Models: Use immunodeficient mice (e.g., NOD/SCID or nude mice) for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models. Syngeneic mouse models can be used for allografts.
 - Tumor Implantation: For subcutaneous models, implant tumor fragments or a suspension of cancer cells into the flank of the mice.^{[4][5]} For orthotopic models, inject tumor cells into the relevant organ (e.g., brain for glioblastoma models).^{[6][7][8]}
 - Treatment: Once tumors reach a predetermined size, randomize mice into treatment groups: vehicle control, BDTX-1535 (at various doses), and comparator drug(s). Administer treatment as specified (e.g., daily oral gavage).
 - Monitoring: Measure tumor volume with calipers regularly. Monitor animal body weight and overall health as indicators of toxicity.
 - Endpoint Analysis: At the end of the study (e.g., when control tumors reach a maximum size or after a set duration), euthanize the animals and excise the tumors for further

analysis (e.g., weight, histology, biomarker analysis). For survival studies, monitor animals until a predefined endpoint is reached.

Mandatory Visualization

EGFR Signaling Pathway and BDTX-1535 Inhibition





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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Black Diamond Therapeutics Presents Preclinical Data on BDTX-1535 and BDTX-4933 at the 34th EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics - Black Diamond Therapeutics, Inc. [investors.blackdiamondtherapeutics.com]
- 4. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting up a wide panel of patient-derived tumor xenografts of non-small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
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